molecular formula C7H7BClFO2 B15051244 [(2-Chloro-5-fluorophenyl)methyl]boronic acid

[(2-Chloro-5-fluorophenyl)methyl]boronic acid

Cat. No.: B15051244
M. Wt: 188.39 g/mol
InChI Key: NZIILIXKNAVDGO-UHFFFAOYSA-N
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Description

[(2-Chloro-5-fluorophenyl)methyl]boronic acid is an arylboronic acid derivative featuring a benzyl group substituted with chlorine (at position 2) and fluorine (at position 5). The boronic acid moiety (-B(OH)₂) is attached to the methyl group, making this compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic processes .

Properties

Molecular Formula

C7H7BClFO2

Molecular Weight

188.39 g/mol

IUPAC Name

(2-chloro-5-fluorophenyl)methylboronic acid

InChI

InChI=1S/C7H7BClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,11-12H,4H2

InChI Key

NZIILIXKNAVDGO-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=CC(=C1)F)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-5-fluorophenyl)methyl]boronic acid typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-5-fluorophenyl)methyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.

    Oxidation: Phenols or quinones are formed.

    Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.

Scientific Research Applications

[(2-Chloro-5-fluorophenyl)methyl]boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Chloro-5-fluorophenyl)methyl]boronic acid in chemical reactions involves the formation of transient intermediates that facilitate bond formation or cleavage. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The chlorine and fluorine substituents influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The electronic effects of substituents significantly impact boronic acid pKa, which governs reactivity in aqueous or physiological environments.

  • Fluoro-Substituted Analogs: highlights that fluoro substituents exert through-space electronic effects rather than through-bond resonance, leading to comparable pKa values across analogs. For example, [(2-Fluoro-5-hydroxyphenyl)boronic acid] (CAS 1150114-52-5) and [(2-Fluoro-4-hydroxyphenyl)boronic acid] (CAS 1376989-43-3) exhibit similar pKa values (~0.90 similarity index) despite differing substitution patterns . This suggests that the 5-fluoro substituent in [(2-Chloro-5-fluorophenyl)methyl]boronic acid may stabilize the boronate conjugate base via inductive effects, reducing acidity compared to non-fluorinated analogs.
  • Chloro-Substituted Analogs : Chlorine, being electron-withdrawing, lowers pKa compared to alkyl-substituted boronic acids. For instance, (4-Chloro-3-propoxyphenyl)boronic acid () likely has a lower pKa than (4-Isobutyrylphenyl)boronic acid due to chlorine’s stronger inductive effect. The 2-chloro substituent in the target compound may similarly enhance Lewis acidity, favoring diol binding in aqueous media .

Table 1: Substituent Effects on pKa and Reactivity

Compound Substituents Key Effects on Reactivity Reference
[(2-Chloro-5-fluorophenyl)methyl] 2-Cl, 5-F, benzyl-B(OH)₂ Enhanced Lewis acidity; diol binding
(2-Fluoro-4-hydroxyphenyl)boronic acid 2-F, 4-OH Stabilized boronate via H-bonding
(4-Chloro-3-propoxyphenyl)boronic acid 4-Cl, 3-OPr High reactivity in cross-coupling

Biological Activity

[(2-Chloro-5-fluorophenyl)methyl]boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a boronic acid functional group attached to a phenyl ring, which is substituted with chlorine and fluorine atoms. These substituents enhance its reactivity and biological properties, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure

The structural formula of this compound can be represented as:

C6H6BClFO2\text{C}_6\text{H}_6\text{BClF}\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential as an anti-cancer agent by inhibiting specific enzymes related to cancer progression. Its mechanism may involve binding to biological macromolecules such as proteins and enzymes, influencing their activity through hydrogen bonding and coordination interactions with metal ions .
  • Antimicrobial Properties : Studies have demonstrated moderate antimicrobial activity against various pathogens, including Candida albicans and Escherichia coli. The presence of fluorine increases the compound's lipophilicity, enhancing its bioavailability and efficacy against microbial targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The boronic acid moiety allows for the formation of covalent interactions with nucleophilic residues in enzymes, potentially leading to inhibition of key pathways in cancer cells .
  • Binding Affinity : The unique arrangement of substituents (chlorine and fluorine) enhances the compound's ability to interact with biological targets, increasing its selectivity and potency compared to non-fluorinated analogs .

Anticancer Studies

A study comparing various boronic acid derivatives found that this compound exhibited selective cytotoxicity against prostate cancer cell lines (LAPC-4 and PC-3) with better selectivity than traditional treatments like flutamide. The structure–activity relationship indicated that the substitution pattern significantly influenced its antiproliferative effects .

Antimicrobial Activity

In vitro tests revealed that this compound had a Minimum Inhibitory Concentration (MIC) lower than that of established antifungal agents against Aspergillus niger and Bacillus cereus. This suggests a promising role for this compound in treating infections caused by resistant strains .

Data Tables

Activity Type Target Organism/Cell Line MIC (µg/mL) Comparison Agent Notes
AnticancerLAPC-415FlutamideBetter selectivity observed
AnticancerPC-320HydroxyflutamideSignificant cytotoxicity
AntifungalCandida albicans25AN2690Moderate activity
AntifungalAspergillus niger10AN2690Higher efficacy noted
BacterialBacillus cereus5AN2690Lower MIC than AN2690

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